

Application Note: HPLC Analysis of 3-Methoxy-2-methyl-1H-pyridin-4-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxy-2-methyl-1H-pyridin-4-one

Cat. No.: B046203

[Get Quote](#)

Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **3-Methoxy-2-methyl-1H-pyridin-4-one**. The described protocol is suitable for researchers, scientists, and professionals in the field of drug development and quality control. The method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, sensitivity, and reproducibility.

Introduction

3-Methoxy-2-methyl-1H-pyridin-4-one is a heterocyclic organic compound with potential applications in pharmaceutical research and development. Its chemical structure includes a pyridinone core, which is a scaffold found in various biologically active molecules. Accurate and reliable analytical methods are crucial for the quantification of this compound in various matrices during research, development, and quality control processes. This document provides a detailed protocol for the HPLC analysis of **3-Methoxy-2-methyl-1H-pyridin-4-one**.

Compound Information:

- Chemical Name: **3-Methoxy-2-methyl-1H-pyridin-4-one**^[1]
- CAS Number: 76015-11-7^{[1][2][3]}

- Molecular Formula: C₇H₉NO₂[\[1\]](#)[\[3\]](#)
- Molecular Weight: 139.15 g/mol [\[1\]](#)[\[3\]](#)
- Melting Point: 156-160 °C[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of **3-Methoxy-2-methyl-1H-pyridin-4-one**.

2.1. Instrumentation and Materials

- HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Analytical balance.
- Volumetric flasks and pipettes.
- HPLC grade acetonitrile, methanol, and water.
- Formic acid (analytical grade).
- Syringe filters (0.45 µm).
- **3-Methoxy-2-methyl-1H-pyridin-4-one** reference standard.

2.2. Chromatographic Conditions

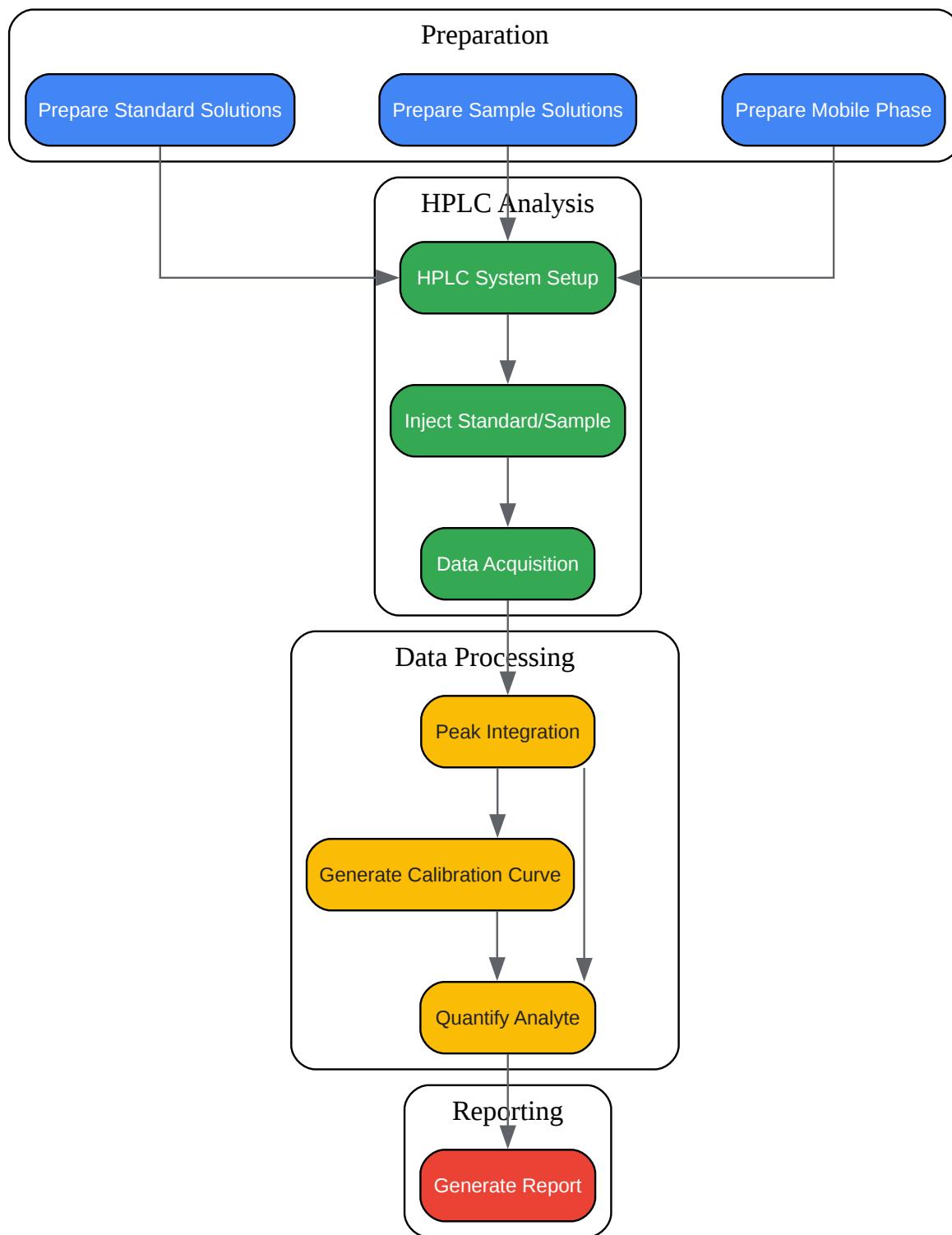
Parameter	Condition
Column	C18, 4.6 x 250 mm, 5 µm
Mobile Phase	A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient	Isocratic
Composition	70% A : 30% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 265 nm
Injection Volume	10 µL
Run Time	10 minutes

2.3. Preparation of Solutions

- Mobile Phase: Prepare a 0.1% formic acid solution in HPLC grade water. Filter and degas the mobile phase components before use.
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **3-Methoxy-2-methyl-1H-pyridin-4-one** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

2.4. Sample Preparation

Dissolve the sample containing **3-Methoxy-2-methyl-1H-pyridin-4-one** in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.


Method Validation Summary

The HPLC method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).

Parameter	Result
Retention Time	Approximately 4.5 min
Linearity (R^2)	> 0.999
Range	1 - 100 $\mu\text{g/mL}$
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%
LOD	0.1 $\mu\text{g/mL}$
LOQ	0.3 $\mu\text{g/mL}$

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of **3-Methoxy-2-methyl-1H-pyridin-4-one**.

[Click to download full resolution via product page](#)

Caption: Workflow for HPLC analysis of **3-Methoxy-2-methyl-1H-pyridin-4-one**.

Discussion

The developed isocratic reversed-phase HPLC method provides a simple, rapid, and reliable means for the quantitative analysis of **3-Methoxy-2-methyl-1H-pyridin-4-one**. The use of a C18 column with a mobile phase consisting of acetonitrile and water with 0.1% formic acid ensures good peak shape and resolution. The addition of formic acid to the mobile phase helps to protonate the pyridine nitrogen, reducing its interaction with the stationary phase and minimizing peak tailing[5]. The chosen UV detection wavelength of 265 nm provides good sensitivity for the analyte, which is expected for a conjugated system as found in the molecule's structure[5].

The method validation results demonstrate excellent linearity over the concentration range of 1 to 100 $\mu\text{g/mL}$, with a correlation coefficient greater than 0.999. The low relative standard deviation (<2%) for precision and high recovery rates (98-102%) for accuracy indicate that the method is both precise and accurate. The low LOD and LOQ values highlight the sensitivity of the method, making it suitable for the analysis of low concentrations of the analyte.

Conclusion

This application note presents a validated HPLC method for the quantitative analysis of **3-Methoxy-2-methyl-1H-pyridin-4-one**. The protocol is straightforward and can be readily implemented in a laboratory setting for routine analysis. The method is sensitive, accurate, precise, and robust, making it a valuable tool for researchers and professionals in the pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. 3-甲氧基-2-甲基-1H-吡啶-4-酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Methoxy-2-methyl-1H-pyridin-4-one | 76015-11-7 [chemicalbook.com]
- 5. [benchchem.com](#) [benchchem.com]
- To cite this document: BenchChem. [Application Note: HPLC Analysis of 3-Methoxy-2-methyl-1H-pyridin-4-one]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b046203#hplc-analysis-of-3-methoxy-2-methyl-1h-pyridin-4-one\]](https://www.benchchem.com/product/b046203#hplc-analysis-of-3-methoxy-2-methyl-1h-pyridin-4-one)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com